molecular formula C20H22O6 B1676099 MD2-IN-1

MD2-IN-1

カタログ番号: B1676099
分子量: 358.4 g/mol
InChIキー: ZKYRYELHPFTZTI-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MD2-IN-1は、Toll様受容体4(TLR4)の共同受容体であるミエロイド分化タンパク質2(MD2)の強力で特異的な阻害剤です。 この化合物は、特に急性肺損傷の文脈において、抗炎症用途において顕著な可能性を示しています .

科学的研究の応用

MD2-IN-1 has a wide range of scientific research applications:

作用機序

MD2-IN-1は、アルギニンやチロシンなどの特定のアミノ酸残基との水素結合によって、ミエロイド分化タンパク質2の疎水性ポケットに結合することによって、その効果を発揮します . この結合は、Toll様受容体4/ミエロイド分化タンパク質2複合体の形成を阻害し、それにより、マイトジェン活性化プロテインキナーゼおよび活性化B細胞の核因子κ軽鎖エンハンサー経路を含む下流の炎症促進シグナル伝達経路をブロックします .

類似の化合物との比較

This compoundは、ミエロイド分化タンパク質2の阻害における高い特異性と効力のために、他の類似の化合物と比較してユニークです。類似の化合物には以下が含まれます。

This compoundは、リポ多糖誘導性炎症性サイトカイン発現に対する強力な阻害効果のために際立っており、抗炎症研究における貴重なツールとなっています .

生化学分析

Biochemical Properties

MD2-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Myeloid differentiation protein 2 (MD2). This inhibition disrupts the formation of the TLR4/MD2 complex, which is essential for the recognition of lipopolysaccharides (LPS) and the subsequent activation of pro-inflammatory signaling pathways. This compound exhibits a KD value of 189 μM for recombinant human MD2 (rhMD2), indicating its binding affinity . The compound also reduces the binding of FITC-LPS to MD2 in cell surface membranes, demonstrating its effectiveness in modulating immune responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, the compound inhibits LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is achieved by blocking the formation of the TLR4/MD2 complex and preventing the activation of downstream signaling pathways, including MAPKs and NF-κB . Additionally, this compound has been shown to reduce pulmonary edema and histopathological changes in lung tissues in animal models of acute lung injury, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hydrophobic pocket of MD2, where it forms hydrogen bonds with key residues such as Arg90 and Tyr102 . This binding disrupts the interaction between MD2 and TLR4, thereby inhibiting the activation of pro-inflammatory signaling pathways. This compound also dose-dependently reduces the binding of FITC-LPS to MD2, further demonstrating its ability to modulate immune responses at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on MD2 over extended periods. In in vitro studies, this compound consistently reduces the expression of pro-inflammatory cytokines and the formation of the TLR4/MD2 complex . In in vivo studies, the compound has shown long-term benefits in reducing pulmonary edema and histopathological changes in lung tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of the TLR4/MD2 complex and reduces the expression of pro-inflammatory cytokines . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate immune responses. The compound interacts with enzymes and cofactors that regulate the formation of the TLR4/MD2 complex and the activation of downstream signaling pathways . By inhibiting MD2, this compound affects metabolic flux and the levels of metabolites involved in pro-inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to MD2 and its ability to modulate immune responses . This compound’s distribution within tissues, particularly in the lungs, is crucial for its therapeutic effects in reducing pulmonary edema and inflammation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with MD2 and inhibits the formation of the TLR4/MD2 complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to MD2 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

準備方法

MD2-IN-1は、カルコン誘導体です。 合成経路には、現在のMD2阻害剤のコア構造と考えられている(E)-4-フェニルブト-3-エン-2-オンの調製が含まれます . 合成は通常、以下の手順を伴います。

化学反応の分析

MD2-IN-1は、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

特性

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRYELHPFTZTI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MD2-IN-1
Reactant of Route 2
Reactant of Route 2
MD2-IN-1
Reactant of Route 3
Reactant of Route 3
MD2-IN-1
Reactant of Route 4
Reactant of Route 4
MD2-IN-1
Reactant of Route 5
Reactant of Route 5
MD2-IN-1
Reactant of Route 6
Reactant of Route 6
MD2-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。